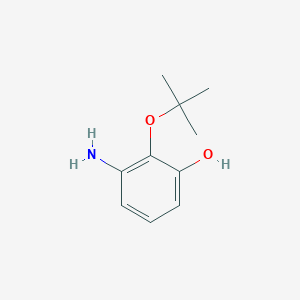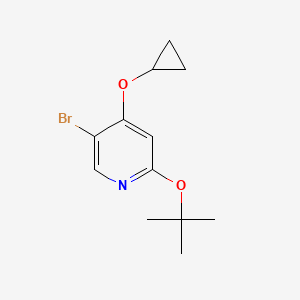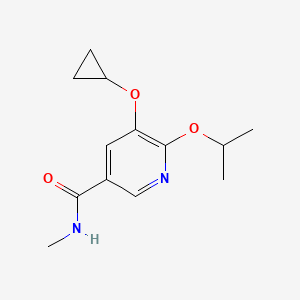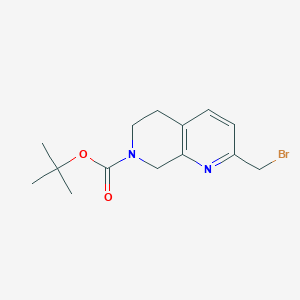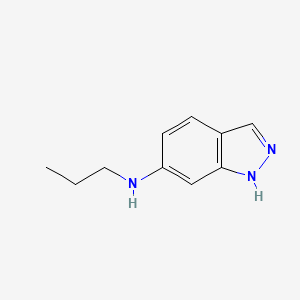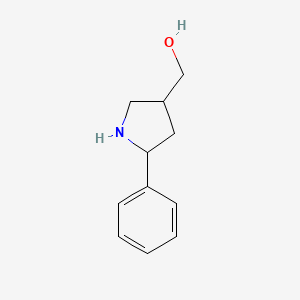
(5-Phenylpyrrolidin-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Phenylpyrrolidin-3-YL)methanol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is categorized under alcohols and phenols and is primarily used for research and development purposes . This compound is known for its unique structure, which includes a phenyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields.
準備方法
The synthesis of (5-Phenylpyrrolidin-3-YL)methanol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is typically conducted in a solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures. The reaction mixture is then quenched with water or an acid to neutralize the reducing agent.
Industrial Production Methods: Industrial production may involve more scalable methods such as catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the ketone or aldehyde to the alcohol.
化学反応の分析
(5-Phenylpyrrolidin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions: Typical reagents include NaBH4, LiAlH4, CrO3, PCC, SOCl2, and PBr3. Reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products: Major products include the corresponding ketone, aldehyde, amine, and various substituted derivatives.
科学的研究の応用
(5-Phenylpyrrolidin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various industrial products.
作用機序
The mechanism of action of (5-Phenylpyrrolidin-3-YL)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
類似化合物との比較
(5-Phenylpyrrolidin-3-YL)methanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (3R,5S)-5-phenylpyrrolidin-3-yl]methanol and other phenyl-substituted pyrrolidines.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(5-phenylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C11H15NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-5,9,11-13H,6-8H2 |
InChIキー |
QHPYKIZECCDSBN-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1C2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


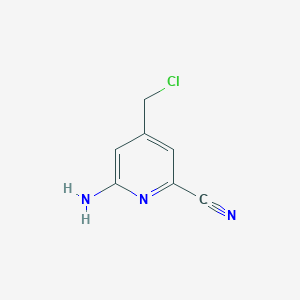
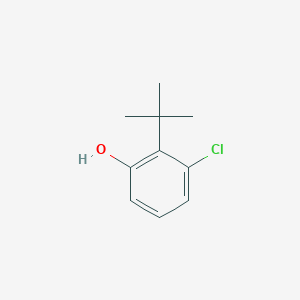
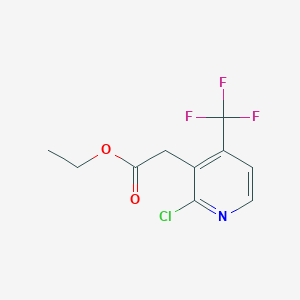
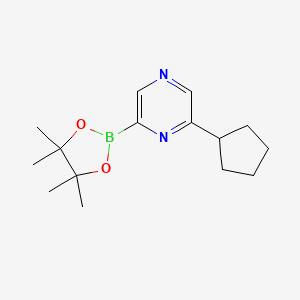
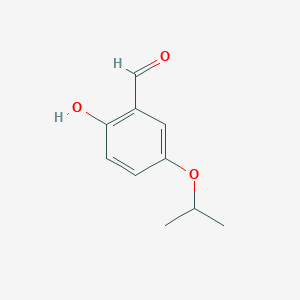
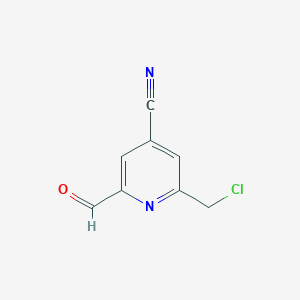
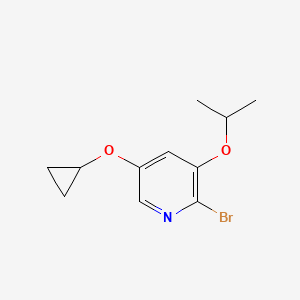
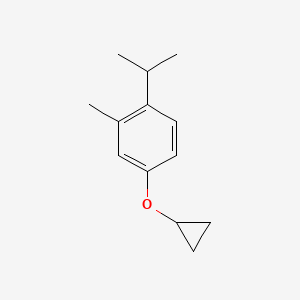
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
